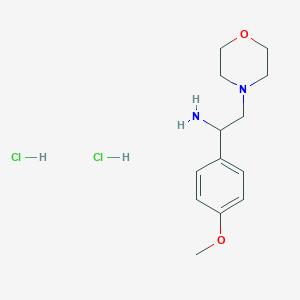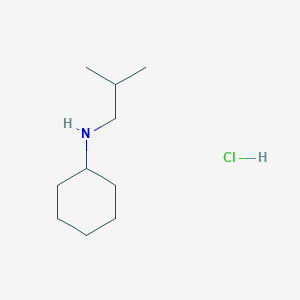
4,7-二甲基-2-哌嗪-1-基-1,3-苯并噻唑
描述
4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (DMPB) is a heterocyclic compound belonging to the benzothiazole family of organic compounds. It is a colorless solid that is soluble in organic solvents and is used in a variety of research applications. DMPB has a wide range of biological activities, including anti-inflammatory, antioxidant, anticonvulsant, and antifungal properties. It is also known for its ability to inhibit the activity of certain enzymes and to reduce the production of certain pro-inflammatory cytokines.
科学研究应用
抗菌活性
该化合物的一个重要应用是其作为抗菌剂的潜在用途 . 据发现,它可以抑制细菌DNA复制所必需的酶DNA促旋酶 . 这使其成为开发新型抗菌药物的有希望的候选药物,尤其是针对喹诺酮类耐药菌株 .
抗生物膜形成
该化合物还显示出在预防生物膜形成方面的潜力 . 生物膜是细菌群落,嵌入在它们自己产生的细胞外聚合物基质中。它们以其难以根除而闻名,并且通常对抗生素具有耐药性。 通过阻止生物膜的形成,该化合物可以帮助治疗慢性细菌感染 .
抗菌活性
该化合物在抗菌活性方面显示出可喜的结果。据发现它对表皮葡萄球菌、金黄色葡萄球菌和耐甲氧西林金黄色葡萄球菌 (MRSA) 菌株有效。 aureus (MRSA) . 这表明它可用于开发新的抗菌药物 .
抑制耐药菌的生长
该化合物已证明具有抑制环丙沙星耐药的铜绿假单胞菌 (CRPA) 和耐甲氧西林金黄色葡萄球菌 (MRSA) 生长的能力。 aeruginosa (CRPA) 和耐甲氧西林金黄色葡萄球菌 (MRSA) . 这一点尤其重要,因为这些细菌菌株对许多常用的抗生素具有耐药性 .
化学合成中的应用
该化合物还可用作化学合成的构建块,用于创建更复杂的分子 . 其独特的结构使其成为合成具有潜在应用的新化合物的宝贵工具,这些应用涉及各个领域 .
作用机制
Target of Action
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes in the body, suggesting that “4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole” could potentially interact with similar targets.
Mode of Action
The specific mode of action would depend on the exact targets of the compound. Generally, drugs containing a piperazine moiety can act as antagonists or agonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Drugs containing a piperazine moiety can influence a variety of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Drugs containing a piperazine moiety can have a variety of effects, ranging from antipsychotic to antiviral activities .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .
生化分析
Biochemical Properties
4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with efflux pumps like Mrp4, which are involved in drug resistance mechanisms . The nature of these interactions often involves binding to specific sites on the proteins, thereby influencing their activity and function.
Cellular Effects
The effects of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the morphology of Vero cells, indicating its impact on cellular structure and function . Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with efflux pumps like Mrp4 highlights its role in modulating drug resistance mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biological effects . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to alter cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Toxicity studies have shown that high doses can lead to significant adverse effects, emphasizing the importance of dosage optimization.
Metabolic Pathways
4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
The subcellular localization of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-3-4-10(2)12-11(9)15-13(17-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIJCHBCZKUNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)





![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)


![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)

